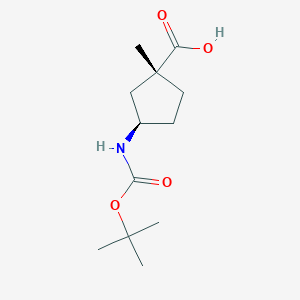
(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis .
Synthesis Analysis
The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentane ring, a carboxylic acid group, a tert-butoxycarbonyl group, and an amino group . The tert-butoxycarbonyl group is a bulky group that can influence the reactivity of the molecule .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can participate in various chemical reactions . It can be removed under acidic conditions to reveal the free amine .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Design
Compounds with structural elements similar to "(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid" have been utilized in the design of enzyme inhibitors. For example, derivatives have been reported as potent inhibitors of human plasma renin, which is crucial for hypertension treatment. The design of angiotensinogen transition-state analogs demonstrates the importance of such compounds in developing therapeutic agents targeting specific enzymatic pathways (Thaisrivongs et al., 1987).
Molecular Structure Analysis
The crystal and molecular structure analysis of closely related compounds provides insights into conformational preferences and intermolecular interactions. Such studies are vital for understanding the physical properties, reactivity, and biological activity of novel compounds (Cetina et al., 2003). Detailed structural analysis can guide the synthesis of more efficient and selective drugs or research tools.
Synthesis of Peptidomimetics
Research involving similar structures has led to the development of constrained peptidomimetics. These molecules mimic the structure of peptides and can modulate biological processes, serving as valuable tools for drug discovery. Efficient synthesis methods have been developed for diastereomers of related compounds, highlighting the utility of such chemical entities in accessing novel therapeutic agents (Mandal et al., 2005).
Chiral Synthesis and Resolution
The chiral nature of compounds with tert-butoxycarbonyl (Boc) protected amino groups is exploited in synthesizing enantiomerically pure substances. Such methodologies are crucial in producing compounds with specific stereochemical configurations, which is essential for the pharmaceutical industry. Techniques include HPLC resolution and stereoselective synthesis, enabling the production of optically pure compounds on a multigram scale (Jiménez et al., 2001).
Polymer and Material Science
Amino acid-derived monomers similar to "(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid" are used in synthesizing polymers with specific properties. These polymers can exhibit unique optical and mechanical properties, making them suitable for various applications in material science and biotechnology (Qu et al., 2009).
Propiedades
IUPAC Name |
(1R,3R)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLFFVFLWVECZ-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)
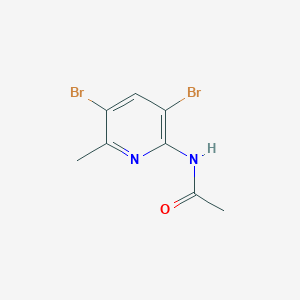
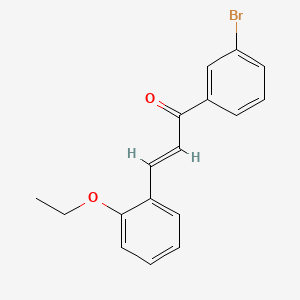
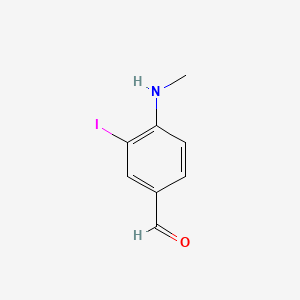
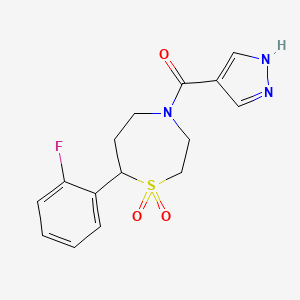
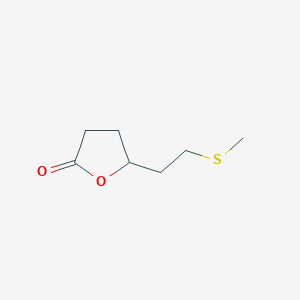
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
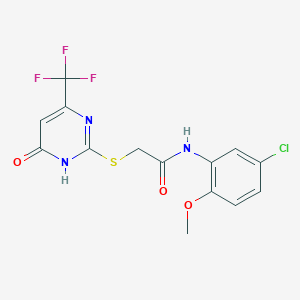
![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
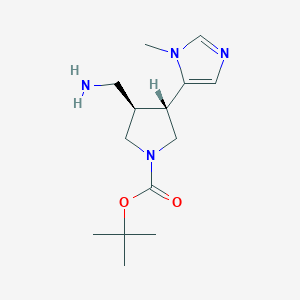
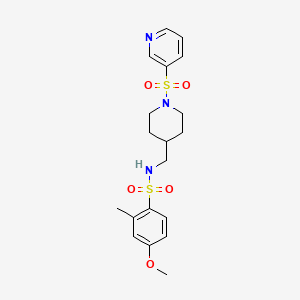
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)